molecular formula C17H14FN3O2S B4907084 N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Cat. No.: B4907084
M. Wt: 343.4 g/mol
InChI Key: URRDWSDAIJUEGV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. Industrial production methods may include:

  • Synthetic Routes: : The compound can be synthesized through a multi-step reaction process involving the condensation of fluorophenyl derivatives with other chemical reagents.

  • Reaction Conditions: : The reactions are usually carried out under specific temperature and pressure conditions to ensure the formation of the desired product.

  • Industrial Production: : Large-scale production involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various substitution reagents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products:

Scientific Research Applications

N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: : Potential medicinal applications include its use as a precursor for pharmaceuticals or as a therapeutic agent.

  • Industry: : It can be utilized in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide stands out due to its unique structure and properties Similar compounds may include other fluorophenyl derivatives and related benzothiazole derivatives

Properties

IUPAC Name

N-(2-fluorophenyl)-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-11-5-1-2-6-12(11)20-15(22)10-9-19-17-21(16(10)23)13-7-3-4-8-14(13)24-17/h1-2,5-6,9H,3-4,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRDWSDAIJUEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=O)C(=CN=C3S2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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